molecular formula C7H6FN3 B134615 1-(Fluoromethyl)benzotriazole CAS No. 158607-43-3

1-(Fluoromethyl)benzotriazole

Cat. No. B134615
M. Wt: 151.14 g/mol
InChI Key: YKLFNMWOERVUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Fluoromethyl)benzotriazole (1-FMBT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzotriazole derivative that contains a fluoromethyl group, which makes it a highly versatile and useful molecule for a wide range of applications. In

Scientific Research Applications

1-(Fluoromethyl)benzotriazole has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in cellular signaling and oxidative stress. The detection of ROS is important for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism Of Action

The mechanism of action of 1-(Fluoromethyl)benzotriazole involves the reaction of the fluoromethyl group with ROS, resulting in the formation of a highly fluorescent product. This reaction is highly specific, as the fluoromethyl group reacts only with ROS and not with other cellular components. The fluorescence of the product can be detected using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of ROS in cells and tissues.

Biochemical And Physiological Effects

1-(Fluoromethyl)benzotriazole has been shown to have minimal toxicity and does not affect cellular viability or function. It has been used to detect ROS in a wide range of biological systems, including cells, tissues, and whole organisms. The use of 1-(Fluoromethyl)benzotriazole has led to important insights into the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(Fluoromethyl)benzotriazole in lab experiments include its high specificity for ROS, its ease of use, and its compatibility with a wide range of biological systems. However, there are also some limitations to its use. For example, the fluorescence of the product may be affected by pH, temperature, and other environmental factors. Additionally, the synthesis of 1-(Fluoromethyl)benzotriazole can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 1-(Fluoromethyl)benzotriazole. One area of interest is the development of new fluorescent probes based on the structure of 1-(Fluoromethyl)benzotriazole. These probes could be used to detect other reactive species in cells and tissues, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of interest is the use of 1-(Fluoromethyl)benzotriazole in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, there is also potential for the use of 1-(Fluoromethyl)benzotriazole in environmental monitoring and detection of pollutants.
Conclusion
In conclusion, 1-(Fluoromethyl)benzotriazole is a highly versatile and useful molecule for a wide range of scientific research applications. Its high specificity for ROS, ease of use, and compatibility with a wide range of biological systems make it an important tool for understanding the role of ROS in various diseases. While there are some limitations to its use, the potential future directions for research on 1-(Fluoromethyl)benzotriazole are numerous and exciting.

Synthesis Methods

The synthesis of 1-(Fluoromethyl)benzotriazole involves the reaction of 1H-benzotriazole with chlorodifluoromethane in the presence of a base catalyst. This reaction results in the formation of 1-(Fluoromethyl)benzotriazole, which is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. The purity of the compound can be improved through recrystallization or column chromatography.

properties

CAS RN

158607-43-3

Product Name

1-(Fluoromethyl)benzotriazole

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

1-(fluoromethyl)benzotriazole

InChI

InChI=1S/C7H6FN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2

InChI Key

YKLFNMWOERVUEA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CF

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CF

synonyms

1H-Benzotriazole,1-(fluoromethyl)-(9CI)

Origin of Product

United States

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